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Compound of Interest

Methyl 2-amino-3-iodo-5-
Compound Name: _
nitrobenzoate

Cat. No.: B1430857

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the chemical and physical properties of Methyl
2-amino-3-iodo-5-nitrobenzoate and its structural analogs. The information is intended to
support research and development activities in medicinal chemistry and materials science by
offering a side-by-side comparison of these compounds, supplemented with experimental
protocols for their characterization.

Introduction

Methyl 2-amino-3-iodo-5-nitrobenzoate is a halogenated and nitrated derivative of methyl

anthranilate. The presence of the iodo-, amino-, and nitro- functional groups on the benzene
ring imparts unique electronic and steric properties to the molecule, making it a compound of
interest for further chemical synthesis and as a potential intermediate in the development of

novel therapeutics. This guide compares its known or predicted characteristics with those of

closely related and more readily available analogs.

Data Presentation: Physicochemical and
Spectroscopic Properties

The following table summarizes the key physicochemical and spectroscopic data for Methyl 2-
amino-3-iodo-5-nitrobenzoate and its selected analogs. Data for the target compound is
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limited, and predicted values are noted where applicable.

Methyl 2-amino-3- . .
Methyl 2-amino-3- Methyl 2-amino-5-

Property iodo-5- . .
. nitrobenzoate nitrobenzoate
nitrobenzoate
CAS Number 1427501-54-9 57113-91-4 3816-62-4
Molecular Formula CsH7IN204 CsHsN204 CsHsN204
Molecular Weight 322.06 g/mol 196.16 g/mol 196.16 g/mol

Light orange to yellow

Appearance Not specified to green Not specified
powder/crystal
Purity Not specified >98.0% (GC) Not specified

Predicted: Aromatic
protons (2H), -NHz ] )

1H NMR (CDCls, 9d) Not available Not available
(2H, broad s), -OCHs

(3H, s)

Predicted: N-H, C=0, ] )
IR (cm™1) Not available Not available
C-NOg2, C-I stretches

Top Peak: 43, 2nd
Mass Spec (m/z) Predicted: [M]+ at 322  Not available Highest: 154, 3rd
Highest: 124

Experimental Protocols

Detailed methodologies for key characterization experiments are provided below. These
protocols are generalized based on standard practices for organic compound analysis and can
be adapted for the specific compounds mentioned.

Nuclear Magnetic Resonance (NMR) Spectroscopy

o Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.7 mL of a
deuterated solvent (e.g., CDCIs, DMSO-ds) in an NMR tube.
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 Instrumentation: Acquire *H and 3C NMR spectra on a 300 MHz or higher field NMR
spectrometer.

o Data Acquisition:

o For 'H NMR, acquire spectra with a sufficient number of scans to obtain a good signal-to-
noise ratio. Chemical shifts are reported in ppm relative to tetramethylsilane (TMS) as an
internal standard.

o For 3C NMR, use a proton-decoupled pulse sequence to obtain singlets for each unique
carbon atom.

o Data Processing: Process the raw data using appropriate software to perform Fourier
transformation, phase correction, and baseline correction.

Infrared (IR) Spectroscopy

e Sample Preparation:

o Solid (KBr pellet): Mix a small amount of the compound with dry potassium bromide (KBr)
and press into a thin, transparent pellet.

o Solid (ATR): Place a small amount of the solid sample directly on the diamond crystal of
an Attenuated Total Reflectance (ATR) accessory.

e Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.
o Data Acquisition: Collect the spectrum over a range of 4000-400 cm~1.

o Data Analysis: Identify characteristic absorption bands corresponding to the functional
groups present in the molecule (e.g., N-H, C=0, C-NO2).

Mass Spectrometry (MS)

o Sample Introduction: Introduce the sample into the mass spectrometer via a suitable
ionization method, such as Electron lonization (El) or Electrospray lonization (ESI). For
volatile compounds, Gas Chromatography-Mass Spectrometry (GC-MS) can be employed.
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e Instrumentation: Use a mass spectrometer (e.g., quadrupole, time-of-flight).

o Data Acquisition: Acquire the mass spectrum, recording the mass-to-charge ratio (m/z) of the

ions.

o Data Analysis: Determine the molecular weight from the molecular ion peak ([M]*) and
analyze the fragmentation pattern to confirm the structure.

Synthesis and Characterization Workflow

The following diagram illustrates a typical workflow for the synthesis and characterization of a

substituted aminobenzoate derivative.
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Caption: General workflow for the synthesis and structural validation of substituted
aminobenzoates.

Comparative Discussion
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Methyl 2-amino-3-iodo-5-nitrobenzoate possesses a unique substitution pattern that is
expected to influence its reactivity and biological activity. The electron-withdrawing nitro group
and the bulky iodo substituent ortho to the amino group can significantly impact the
nucleophilicity of the amine and the overall electronic properties of the aromatic ring.

In comparison, Methyl 2-amino-3-nitrobenzoate lacks the iodo substituent, making it a sterically
less hindered molecule. This may affect its binding affinity to biological targets. Methyl 2-amino-
5-nitrobenzoate, another isomer, has the nitro group para to the amino group, which will have a
different electronic influence on the amino group's reactivity compared to the ortho positioning
in the other two compounds.

The choice between these compounds for a specific application will depend on the desired
steric and electronic properties. The synthetic accessibility and cost of each compound are also
important considerations for researchers. While specific application data for Methyl 2-amino-3-
iodo-5-nitrobenzoate is not readily available, its structural motifs suggest potential use as a
building block in the synthesis of complex heterocyclic systems or as a scaffold in drug
discovery programs targeting enzymes or receptors where halogen bonding and specific
electronic interactions are crucial.

 To cite this document: BenchChem. [Comparative Analysis of Methyl 2-amino-3-iodo-5-
nitrobenzoate and Structural Analogs]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1430857#characterization-and-validation-of-methyl-
2-amino-3-iodo-5-nitrobenzoate-structure]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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